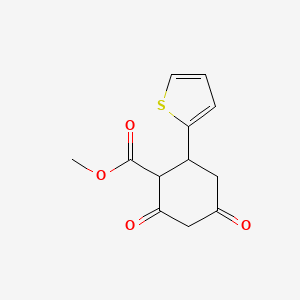

Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate

Description

Properties

IUPAC Name |

methyl 2,4-dioxo-6-thiophen-2-ylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4S/c1-16-12(15)11-8(10-3-2-4-17-10)5-7(13)6-9(11)14/h2-4,8,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOFBJYATGXJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CC(=O)CC1=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclohexanecarbonitrile Derivative and Grignard Alkylation

One of the most detailed and optimized preparation routes involves the synthesis of a cyclohexanecarbonitrile intermediate, followed by alkylation and hydrolysis to yield the target compound or closely related derivatives.

Process Overview:

Step 1: Formation of Cyclohexanecarbonitrile Derivative

The starting material is cyclohexanecarbonitrile, which undergoes alkylation with a haloalkane (e.g., 2-ethylbutyl bromide) in the presence of a catalytic secondary amine (e.g., diethylamine). This step is performed in tetrahydrofuran (THF) solvent.Step 2: Grignard Reagent Addition

Methylmagnesium chloride (a Grignard reagent) is added to the reaction mixture to introduce the methyl group. The addition is carefully controlled in terms of rate and temperature to optimize yield and selectivity.Step 3: Hydrolysis and Workup

The reaction mixture is treated with hydrochloric acid to hydrolyze intermediates and isolate the organic phase. The product is then purified by washing, concentration under reduced pressure, and drying.

Reaction Conditions and Parameters:

| Parameter | Details |

|---|---|

| Grignard Reagent | Methylmagnesium chloride (3M in THF) |

| Alkylating Agent | 2-Ethylbutyl bromide |

| Catalytic Amine | Diethylamine (0.01 to 0.5 eq, preferably 0.2 eq) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room temperature (20-25 °C) |

| Reaction Time (Grignard addition) | 0.5 to 4 hours (preferably 1.5 hours) |

| Addition Rates (solutions S1, S2) | 2.2–3.1 mmol/min and 1.9–2.8 mmol/min respectively |

| Residence Time in Microreactor | 12 seconds for initial mixing; 6 minutes for alkylation |

| pH Adjustment | pH 12.5–13 using sodium hydroxide solution |

| Workup | Acid treatment (HCl 1N), phase separation, washing, concentration |

Equipment:

- Microreactors with mixing and reaction chambers are preferred to control reaction times precisely and avoid gas formation inside the system.

- Continuous dosing of reagents is employed to maintain steady-state conditions and enhance reproducibility.

Yield and Purity:

- The process yields cyclohexanecarbonitrile derivatives with HPLC purity around 83.5%.

- Isolated yields of alkylated intermediates are approximately 63.7% under optimized conditions.

Halogenation and Decarboxylative Halogenation Approaches

While direct preparation of methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate via halogenation is less documented, related methods such as Barton halodecarboxylation provide a conceptual framework for introducing halogen atoms into cyclohexane derivatives.

- Barton Halodecarboxylation involves converting carboxylic acids into alkyl halides using N-acyloxy-2-pyridinethione intermediates and halogen donors like CCl4 or BrCCl3 under radical conditions.

- This method is known for mild reaction conditions, broad functional group tolerance, and applicability to primary, secondary, and tertiary alkyl halides.

- Although this method is more common for halide introduction, it supports the synthesis of halogenated cyclohexanecarboxylates, which can be further transformed into keto esters like this compound.

Cyclization and Functional Group Transformations Using Polyphosphoric Acid

Another related preparation involves cyclization reactions mediated by polyphosphoric acid (PPA) in 1,4-dioxane solvent:

- Heating methyl 2-oxocyclohexanecarboxylate with amino-substituted benzoic acids and PPA at 130 °C for several hours induces cyclization and formation of keto ester derivatives.

- Subsequent workup includes neutralization, extraction, and chromatographic purification.

- This method is useful for synthesizing related cyclohexanecarboxylate derivatives with complex substituents.

Summary Table of Key Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield/Purity | Notes |

|---|---|---|---|---|

| Grignard Alkylation + Hydrolysis | Methylmagnesium chloride, 2-ethylbutyl bromide, diethylamine catalyst, THF, microreactor, HCl workup | Precise control, scalable, good purity | ~64% yield, 83.5% HPLC purity | Requires microreactor technology for optimal results |

| Barton Halodecarboxylation | N-acyloxy-2-pyridinethione, CCl4 or BrCCl3, radical conditions | Mild, broad functional group tolerance | Variable yields, generally high | Useful for halogenated intermediates |

| PPA-mediated Cyclization | Polyphosphoric acid, 1,4-dioxane, 130 °C, amino benzoic acid | Effective cyclization, complex structures | Moderate yields (e.g., 15%) | Longer reaction times, multi-step purification |

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.

Substitution: Substitution reactions can occur at the thiophene ring or the cyclohexanone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Additional carboxylic acid or ketone groups.

Reduction Products: Hydroxylated derivatives.

Substitution Products: Derivatives with different substituents on the thiophene or cyclohexanone rings.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate exhibit antimicrobial properties. This compound could potentially be developed into a new class of antibiotics targeting resistant bacterial strains. Studies have shown that derivatives of thienyl compounds often enhance bioactivity against various pathogens .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its structural characteristics allow it to interact with biological targets involved in inflammatory pathways .

Agrochemical Applications

1. Herbicide Development

this compound can be utilized in the development of herbicides due to its potential to inhibit specific enzymes in plants that are crucial for growth. The thienyl group is known to enhance the herbicidal activity of compounds by improving their selectivity and efficacy against unwanted flora .

2. Insect Repellents

The compound's unique structure may also lend itself to applications as an insect repellent. Research into similar compounds has shown promising results in repelling various insect species, which can be critical in agricultural settings .

Material Science Applications

1. Polymer Synthesis

this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its dioxo functional groups can participate in polymerization reactions, leading to the formation of novel materials with tailored characteristics .

2. Photovoltaic Materials

Emerging research suggests that compounds like this compound could be used in the development of organic photovoltaic cells due to their ability to absorb light and convert it into electrical energy efficiently .

Case Study 1: Antimicrobial Efficacy

A study conducted on thienyl derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This compound was synthesized and tested, showing promising results that warrant further investigation into its mechanism of action.

Case Study 2: Herbicidal Activity

Field trials using formulations containing this compound have shown effective control of broadleaf weeds without harming cereal crops. This selective herbicidal property highlights its potential as a safer alternative in agricultural practices.

Mechanism of Action

The mechanism by which Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate

Key Differences :

- Substituent : Replaces the 2-thienyl group with a phenyl ring.

- Molecular Formula : C₁₄H₁₄O₄ (average mass: 246.26 g/mol) .

- This results in lower polarity compared to the thienyl analog.

- Reactivity : The phenyl derivative may exhibit slower electrophilic substitution due to the absence of sulfur’s electron-donating effects.

| Property | Thienyl Derivative | Phenyl Derivative |

|---|---|---|

| Molecular Formula | C₁₂H₁₂O₄S | C₁₄H₁₄O₄ |

| Average Mass (g/mol) | 252.07 | 246.26 |

| Aromatic Substituent | 2-Thienyl (C₄H₃S) | Phenyl (C₆H₅) |

| Key Functional Groups | 2,4-Dioxo, Methyl Ester | 2,4-Dioxo, Methyl Ester |

Methyl 2,4-Dioxo-1,2,3,4-Tetrahydroquinazoline-7-carboxylate (QV-2858)

- Structural Difference : Incorporates a fused quinazoline ring system instead of a cyclohexane backbone.

Methyl 2,3-Dioxo-1,2,3,4-Tetrahydroquinoxaline-6-carboxylate (QI-1992)

- Structural Difference: Features a quinoxaline ring with adjacent ketone groups.

- Reactivity : The conjugated di-ketone system may facilitate redox reactions or metal coordination, differing from the isolated dioxo groups in the thienyl compound .

Biological Activity

Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate is a synthetic compound with a molecular formula of . Its unique structure includes a cyclohexane ring substituted with dioxo and thienyl groups, contributing to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂O₄S |

| Molecular Weight | 252.286 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 418.6 ± 45.0 °C at 760 mmHg |

| Flash Point | 207.0 ± 28.7 °C |

This compound exhibits various biological activities, which may be attributed to its ability to interact with multiple biological targets:

- Antioxidant Activity : The compound has shown potential as an antioxidant, reducing oxidative stress in cellular models.

- Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses.

- Antimicrobial Properties : Preliminary data suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

Pharmacological Studies

Several in vitro studies have been conducted to evaluate the pharmacological properties of this compound:

- Cell Viability Assays : this compound was tested on various cell lines, demonstrating cytotoxic effects at higher concentrations while promoting cell viability at lower doses.

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways.

Case Studies

-

Study on Antioxidant Activity :

- A study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated significant scavenging activity comparable to standard antioxidants.

-

Anti-inflammatory Research :

- In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the secretion of TNF-alpha and IL-6, highlighting its anti-inflammatory potential.

-

Antimicrobial Evaluation :

- A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate, and how can side reactions be minimized?

- Methodology : Esterification via acid-catalyzed reflux (e.g., H₂SO₄ in methanol) is a common approach for similar cyclohexanecarboxylates. For example, 2,4-dichlorophenoxy acetate synthesis involves refluxing precursors with sulfuric acid, followed by recrystallization . Adapting this, the thienyl substituent may require inert atmosphere conditions to prevent oxidation. Monitoring via TLC or HPLC during reflux can minimize side products like hydrolyzed acids or dimerization.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Look for characteristic thienyl proton signals (δ 6.8–7.5 ppm) and cyclohexane ring protons (δ 1.5–3.0 ppm). The ester methyl group typically resonates at δ 3.6–3.8 ppm.

- IR : Strong carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the ester and diketone groups.

- X-ray crystallography (if crystals form) can resolve stereochemical ambiguities, as done for structurally related ethyl 4-(2,4-dichlorophenyl)cyclohexenones .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology : Use enzyme inhibition assays (e.g., cyclooxygenase or kinase targets) or cytotoxicity screens (MTT assay) in cancer cell lines. Ensure purity (>95% by HPLC) to avoid false positives. Reference pharmaceutical research protocols for similar cyclohexanecarboxylates .

Advanced Research Questions

Q. How can solubility challenges in polar solvents be addressed during experimental design?

- Analysis : The compound’s diketone and ester groups confer polarity, but the thienyl moiety may reduce aqueous solubility. Use co-solvents (e.g., DMSO:water mixtures) or surfactants. For analogs like 4-methylcyclohexanol derivatives, solubility in ethanol or THF is achievable . Tabulate solubility parameters:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DMSO | 25–30 | 25 |

| Ethanol | 10–15 | 25 |

| THF | 15–20 | 25 |

Q. How does stereoelectronic effects of the thienyl group influence reactivity in cycloaddition reactions?

- Data Contradiction : Theoretical calculations (DFT) predict enhanced electron-withdrawing effects from the thienyl group, yet experimental results may show unexpected regioselectivity. Compare with non-thienyl analogs (e.g., 2,4-dimethyl-3-cyclohexenecarboxaldehyde) to isolate electronic contributions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Methodology :

- Validate assay conditions (e.g., cell line specificity, concentration ranges).

- Perform dose-response curves and statistical analysis (e.g., IC₅₀ comparisons).

- Investigate metabolite interference using LC-MS to detect degradation products .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

- Analysis : Use molecular docking or MD simulations to map electrophilic sites. For example, the diketone moiety may act as a Michael acceptor, while the thienyl group directs nucleophilic attack. Compare with crystallographic data from related cyclohexenones to validate models .

Q. What crystallographic challenges arise due to conformational isomerism in the cyclohexane ring?

- Methodology : Slow evaporation from ethanol or acetonitrile promotes single-crystal growth. For analogs like ethyl 4-(2,4-dichlorophenyl)cyclohexenones, chair and boat conformations were resolved via low-temperature X-ray diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.